The compound (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly as an inhibitor of the ClpP protease, which plays a crucial role in protein degradation and bacterial virulence. This compound features a unique oxetane ring structure that contributes to its biological activity and chemical properties.
This compound is classified under oxetanes, which are four-membered cyclic ethers. It has been identified and cataloged in various chemical databases, including PubChem, where it is listed with the InChI identifier: InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1.
The synthesis of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one involves several key steps:
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis typically involves optimizing reaction conditions to enhance yield and purity while ensuring cost-effectiveness and environmental sustainability.
The molecular formula for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is . The compound features a chiral oxetane ring and a non-linear side chain comprised of a nonene group and a pyridinyl ethyl group. The stereochemistry at the 3 and 4 positions of the oxetane ring is crucial for its biological activity.
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one can participate in various chemical reactions:
The primary mechanism of action for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one involves its inhibition of ClpP protease. By binding to the active site of ClpP, it prevents this protease from degrading target proteins, thus affecting various cellular processes critical for bacterial survival and virulence. This inhibition can lead to increased susceptibility of bacteria to other therapeutic agents, making it a candidate for further development in antibacterial therapies.
The physical properties of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one include:
Chemical properties relevant to this compound include:
Relevant data regarding these properties are essential for understanding its behavior in biological systems and during synthesis.
The compound has several notable applications:
The Tandem Mukaiyama Aldol-Lactonization (TMAL) reaction stands as the cornerstone methodology for constructing the strained β-lactone core of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one. This one-pot cascade process elegantly combines the Mukaiyama aldol reaction with intramolecular lactonization, enabling efficient formation of the critical four-membered ring system. The reaction initiates with the in situ generation of a silyl ketene acetal (3), typically derived from the corresponding acid chloride (1) via thiopyridyl ester (2) formation and subsequent enolization/silylation. This nucleophile then attacks an electrophilic aldehyde substrate (8) under Lewis acid catalysis (commonly ZnCl₂ or SnCl₄). The resulting aldol adduct undergoes immediate intramolecular lactonization, expelling the thiopyridyl group to yield the β-lactone product (13/14) [1] [3] [6].
Table 1: Key Components in the TMAL Synthesis of Target β-Lactones [1] [3] [6]
| Component | Role in TMAL | Example for Target Compound | Typical Source/Preparation |
|---|---|---|---|
| Silyl Ketene Acetal (3) | Nucleophile; Determines R² substituent on β-lactone | Precursor for 4-(2-pyridin-3-ylethyl) group | Acid chloride → Thiopyridyl ester (2) → Enolization/Silylation |
| Aldehyde (8) | Electrophile; Determines R¹ substituent on β-lactone | Precursor for 3-non-8-enyl chain | Cuprate addition to chiral pool derivatives (e.g., Malate) or Alkylation/Noyori reduction route |
| Lewis Acid (e.g., ZnCl₂) | Catalyst; Activates aldehyde, controls stereoselectivity | Critical for trans-diastereoselectivity | Freshly fused ZnCl₂ often used under anhydrous conditions |
| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂) | Anhydrous, degassed |
Scheme 1: Generalized TMAL Reaction for β-Lactone Synthesis [1] [3] [6]
R² OSiR'₃ R¹ R² O R¹\ / | | || |C=C + O=CH-R¹ ------> (Major trans) C - C / \/ \ | (3R,4R) | | |SPy R³ (Chiral Pool or Achiral) O_____C R³(2/3) (e.g., 8) β-Lactone (13)(R³ = H)Achieving the requisite (3R,4R) absolute stereochemistry in (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is paramount for its biological activity, as stereochemistry profoundly influences binding to the target serine hydrolases. The TMAL reaction provides a powerful platform for stereocontrol through two primary, often complementary, strategies:
Table 2: Strategies for Achieving (3R,4R) Stereochemistry in β-Lactones [1] [3] [6]
| Strategy | Key Feature | Typical Diastereoselectivity (dr) | Relevance to (3R,4R) Target |
|---|---|---|---|
| TMAL with ZnCl₂ (Achiral Aldehyde) | Favors trans-β-lactone (3,4-anti) | 6:1 to 9:1 (trans:cis) | Provides (3R,4R) as part of trans diastereomer (major product) |
| TMAL with ZnCl₂ (Chiral Aldehyde e.g., Malate Deriv.) | Evans model control; Favors specific trans-β-lactone diastereomer (e.g., 3R,4R,6R) | 7:1 to >9:1 (major:minor) | Provides defined absolute stereochemistry; Mitsunobu may adjust Cγ config |
| TMAL with SnCl₄ | Can favor cis-β-lactone (3,4-syn) | Variable, often favoring cis | Less relevant for (3R,4R) target; used for SAR studies on diastereomers |
| Mitsunobu Inversion | Inverts configuration at Cγ alcohol of β-hydroxy-β-lactone | Complete inversion | Allows conversion of TMAL major product (e.g., 6R) to desired Cγ (e.g., 6S) |
The introduction of the crucial 2-(pyridin-3-yl)ethyl moiety at the C4 position of the β-lactone core in (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one relies on strategic functionalization integrated into the TMAL synthesis. This heteroaromatic side chain is essential for target engagement, potentially contributing to solubility, hydrogen bonding, or π-stacking interactions within the enzyme active site. Key synthetic strategies include:
Systematic variation of the alkyl chains attached to the β-lactone core (specifically the C3 (α-chain, R¹ = non-8-enyl) and C4 (β-chain, R² = pyridin-3-ylethyl + R³) positions) is central to optimizing the anti-mycobacterial activity of compounds like (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one. The lipophilicity, length, and branching of these chains profoundly impact cell permeability, target engagement, and overall potency. Research findings highlight key structure-activity relationships (SAR):
Table 3: Impact of Alkyl Chain Modifications on Anti-mycobacterial Activity [1] [3] [6]
| Chain Position | Modification Type | Example Variation | Typical Impact on Activity (MIC vs Mtb/Mabs) | Rationale/Comments |
|---|---|---|---|---|
| α-Chain (C3-R¹) | Length Increase (C6→C10→C14→C16) | Hexyl → Decyl → Tetradecyl → Hexadecyl | Low (C6) → Optimal (C10-C14) → Reduced (C16) | Balance lipophilicity for penetration vs. binding pocket occupancy; C16 may be too long |
| Introduction of Terminal Alkene | n-Nonyl vs non-8-enyl | Improved activity and solubility profile | Reduces LogP, adds flexibility/synthetic handle | |
| β-Substituent (C4-R²+R³) | Heterocycle vs Alkyl | n-Propyl vs 2-(Pyridin-3-yl)ethyl | Significant improvement with pyridinyl-ethyl | Adds polar interactions (H-bonding, π-effects) beyond lipophilic contacts |
| R³ Group Size | Methyl (CH₃) vs Ethyl (CH₂CH₃) | Methyl optimal; Ethyl often reduces activity | Steric hindrance near covalent attachment point (C4) | |
| Linker Length (to Pyridine) | Direct Pyridyl vs Ethyl linker | Ethyl linker optimal; Direct attachment less active | Proper spatial positioning of pyridine for target interaction |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6